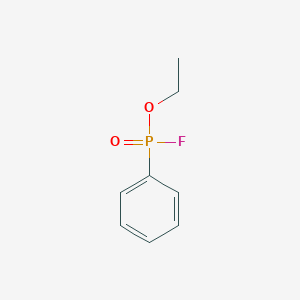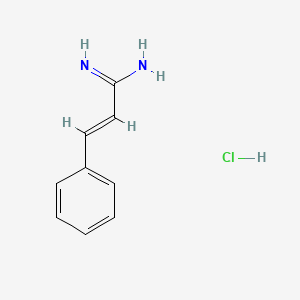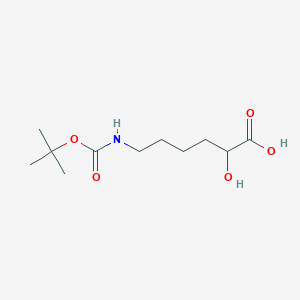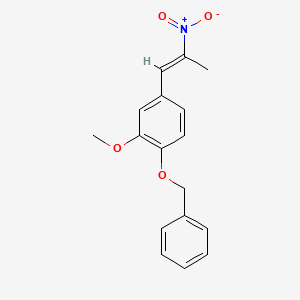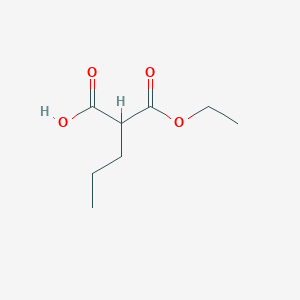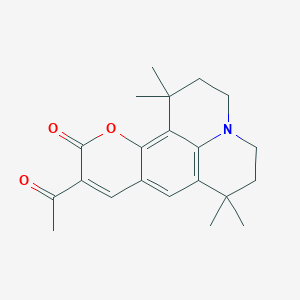
Coumarin 521T
Übersicht
Beschreibung
benzopyrano[6,7,8-ij]quinolizin-11-one, is a synthetic organic compound with the chemical formula C21H25NO3. It appears as a yellowish-orange substance and is primarily used as a laser dye due to its excellent photophysical properties .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Neurodegenerative Erkrankungen
Coumarin 521T hat sich im Bereich der medizinischen Chemie als vielversprechend erwiesen, insbesondere bei der Behandlung neurodegenerativer Erkrankungen. Seine einzigartige chemische Struktur ermöglicht die Bindung an verschiedene Zielmoleküle durch hydrophobe Wechselwirkungen, Pi-Stacking, Wasserstoffbrückenbindungen und Dipol-Dipol-Wechselwirkungen . Diese Vielseitigkeit macht es zu einem wertvollen Gerüst für die Entwicklung von Behandlungen für Erkrankungen wie Alzheimer und Parkinson.
Antitumoranwendungen
Die Antitumoreigenschaften von this compound sind aufgrund seiner Fähigkeit, mit Krebszelllinien zu interagieren, bedeutsam. Forschungen haben sein Potenzial bei der Hemmung des Tumorwachstums und der Proliferation gezeigt, was es zu einem Kandidaten für die Krebstherapieforschung macht .
Entzündungshemmende Eigenschaften
This compound weist entzündungshemmende Aktivitäten auf, die für die Behandlung chronischer Entzündungen und verwandter Erkrankungen entscheidend sind. Seine Wirksamkeit bei der Reduzierung von Entzündungen macht es zu einer interessanten Verbindung für die Entwicklung neuer entzündungshemmender Medikamente .
Antimikrobielle Aktivität
Die antimikrobielle Aktivität von this compound ist ein weiterer interessanter Bereich. Es wurde auf seine Wirksamkeit gegen eine Vielzahl von mikrobiellen Stämmen untersucht, was potenzielle Anwendungen bei der Entwicklung neuer antimikrobieller Mittel bietet .
Fluoreszenzmarkierung von Biomolekülen
Als natürlicher Fluorophor spielt this compound eine Schlüsselrolle bei der Fluoreszenzmarkierung von Biomolekülen. Diese Anwendung ist für die molekulare Bildgebung unerlässlich und kann bei der Detektion und Analyse biologischer Prozesse helfen .
Metall-Ionen-Detektion
Die Fähigkeit von this compound, Metallionen zu detektieren, ist eine wichtige Anwendung in der Umweltüberwachung und in industriellen Prozessen. Seine Empfindlichkeit gegenüber verschiedenen Metallionen kann bei der Entwicklung von Sensoren zur Detektion von Metallverunreinigungen genutzt werden .
Wirkmechanismus
Target of Action
Coumarin 521T is a derivative of coumarin, a compound that has shown promise in the development of novel anticancer drugs . The primary targets of coumarin-based compounds are often cancer cells, where they interact with various cellular components to inhibit growth and proliferation .
Mode of Action
These can include direct interactions with cellular proteins, interference with cellular signaling pathways, and induction of apoptosis (programmed cell death) in cancer cells .
Biochemical Pathways
Coumarin and its derivatives are thought to affect several biochemical pathways. For instance, they may interfere with the synthesis of certain proteins essential for cancer cell survival and proliferation . Additionally, they may disrupt cellular signaling pathways, leading to the induction of apoptosis .
Pharmacokinetics
Coumarin and its derivatives are generally known to be well-absorbed and widely distributed throughout the body . They are metabolized primarily in the liver, often through the action of the cytochrome P450 enzyme system .
Result of Action
The result of this compound’s action is likely to be the inhibition of cancer cell growth and proliferation, and the induction of apoptosis . This can lead to a decrease in the size of tumors and potentially to the complete elimination of cancer cells.
Action Environment
The action of this compound, like that of many drugs, can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s overall health status, and specific characteristics of the cancer cells themselves . For instance, the efficiency of this compound has been shown to be higher when used in conjunction with certain types of light sources .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coumarin 521T can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenolic compounds with β-ketoesters or aldehydes in the presence of acid or base catalysts .
Pechmann Condensation: This method involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of an intermediate coumarin derivative, which is then cyclized to form the final product.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst, such as piperidine or pyridine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Perkin Reaction: This method involves the reaction of aromatic aldehydes with anhydrides in the presence of a base catalyst, such as sodium acetate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the availability of starting materials, desired yield, and cost considerations. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin 521T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common oxidizing agents
Eigenschaften
IUPAC Name |
5-acetyl-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-12(23)14-10-13-11-15-17-16(18(13)25-19(14)24)21(4,5)7-9-22(17)8-6-20(15,2)3/h10-11H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTDVJOJDMQAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC3=C4C(=C2OC1=O)C(CCN4CCC3(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


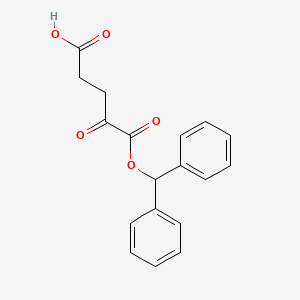
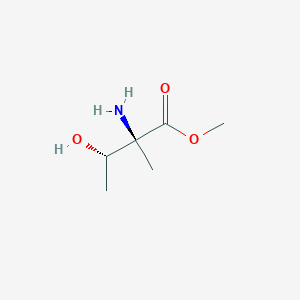
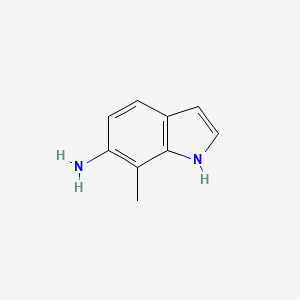
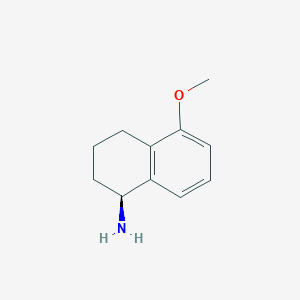
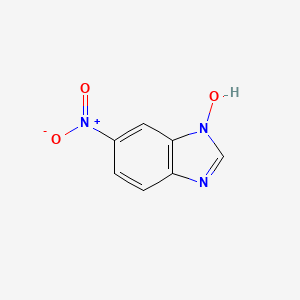
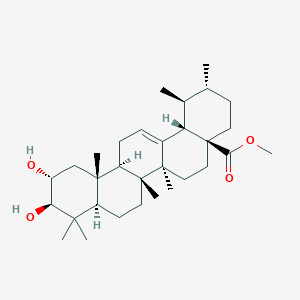
![(3aS,4S,6aR)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B1644020.png)
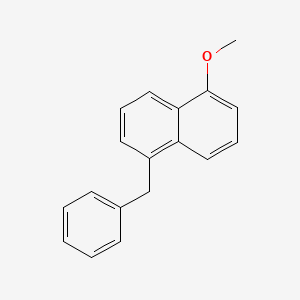
![Indeno[1,2-b]fluorene-6,12-dione](/img/structure/B1644032.png)
